Tetrahydrofolic acid
Overview
Description
Tetrahydrofolic acid is a metabolically active reduced form of folic acid that acts as a coenzyme in the transfer of groups containing a single carbon atom in metabolic synthesis . It is a folic acid derivative that is produced from dihydrofolic acid after conversion by dihydrofolate reductase .
Synthesis Analysis
Tetrahydrofolic acid is produced from dihydrofolic acid by dihydrofolate reductase . This reaction is inhibited by methotrexate . It is converted into 5,10-methylenetetrahydrofolate by serine hydroxymethyltransferase . A simple method for the synthesis of tetrahydrofolic acid has been developed .Molecular Structure Analysis
The molecular formula of Tetrahydrofolic acid is C19H23N7O6 . The average mass is 445.429 Da and the monoisotopic mass is 445.170990 Da .Chemical Reactions Analysis
Tetrahydrofolic acid is a soluble coenzyme in many reactions, especially in the metabolism of amino acids and nucleic acids . It is produced from dihydrofolic acid by dihydrofolate reductase . This reaction is inhibited by methotrexate . It is converted into 5,10-methylenetetrahydrofolate by serine hydroxymethyltransferase .Physical And Chemical Properties Analysis
Tetrahydrofolic acid has a molar mass of 445.43 g/mol . It has a melting point of 250 °C . Its solubility in water is 0.27 g/L . The acidity (pKa) is 3.51 .Scientific Research Applications
1. Interaction with Formaldehyde
Tetrahydrofolic acid interacts with formaldehyde, a key human metabolite. NMR studies have shown that formaldehyde is a product of tetrahydrofolic acid degradation, and their reaction regulates the stability of tetrahydrofolic acid. This suggests a non-enzymatic feedback mechanism impacting folate and formaldehyde metabolism, which is crucial for folate-targeting chemotherapy in various diseases including cancer (Chen et al., 2021).
2. Role as a Substrate for Enzymes
Tetrahydrofolic acid acts as a rapid suicide substrate of tyrosinase, an enzyme. It interferes with the enzymatic browning process in foods by reducing o-quinones generated by tyrosinase, which affects l-tyrosine and l-DOPA. This application is significant in food chemistry and agricultural research (García-Molina et al., 2011).
3. Stability and Analysis in Food
In food science, the stability and analysis of tetrahydrofolate are challenging due to its instability. It's important for accurate dietary folate estimations in populations. The stability issues and the role of antioxidants in protecting folates during analysis are a focus of research (Strandler et al., 2015).
4. Analytical Methods for Folate Derivatives
Development of analytical protocols for LC analysis of tetrahydrofolates and their derivatives is crucial in metabolomics analysis. This involves handling and storage conditions for various forms of tetrahydrofolate to ensure their integrity during analysis (Lewin & Silinski, 2019).
5. Evolution in Algae and Land Plants
Tetrahydrofolate's evolution and function across algae and land plant lineages have been studied, showing its importance in synthesizing nucleic and amino acids, as well as pantothenate. This comparative study identifies new aspects of plant folate metabolism, contributing to plant biology research (Gorelova et al., 2019).
6. Effect on DNA Methylation and Splicing
Investigations have been conducted on the effects of environmental pollutants like Perfluorooctanoic acid (PFOA) on DNA methylation and mRNA splicing, where tetrahydrofolate plays a role. Such studies are critical in understanding the molecular mechanisms of environmental toxicity (Wen et al., 2020).
7. Potential in Treating Drug-resistant Diseases
Tetrahydrofolate and its derivatives have shown potential in treating drug-resistant diseases. For instance, studies have evaluated the therapeutic potential of folic acid and its derivatives, including tetrahydrofolic acid, against COVID-19, indicating their significance in pharmaceutical research (Kumar et al., 2021).
Future Directions
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30)/t11?,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTNYGQPCMXVAQ-KIYNQFGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897520 | |
Record name | Tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
Record name | Tetrahydrofolic acid | |
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Mechanism of Action |
Tetrahydrofolate is transported across cells by receptor-mediated endocytosis where it is needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylate tRNA, and generate and use formate. | |
Record name | Tetrahydrofolic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00116 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Tetrahydrofolic acid | |
CAS RN |
135-16-0 | |
Record name | Tetrahydrofolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tetrahydrofolic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrofolic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00116 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrahydrofolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-[[(2-amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAHYDROFOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43ZWB253H4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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